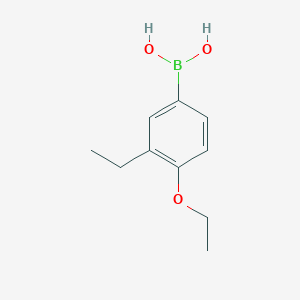

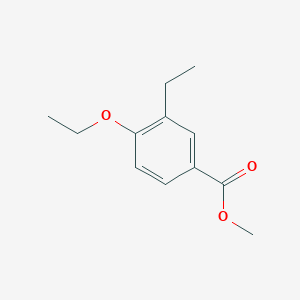

Methyl 3-ethyl-4-ethoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

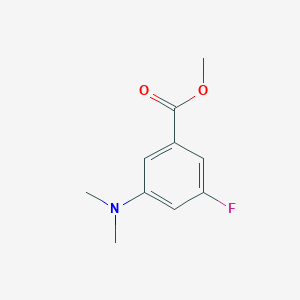

Methyl 3-ethyl-4-ethoxybenzoate is a chemical compound with the IUPAC name methyl 4-ethoxy-3-ethylbenzoate . It has a molecular weight of 208.26 . The compound is stored at a temperature of 2-8°C .

Synthesis Analysis

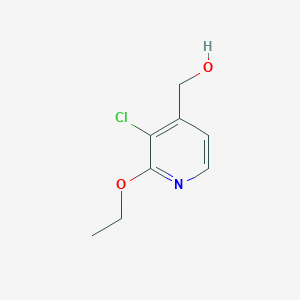

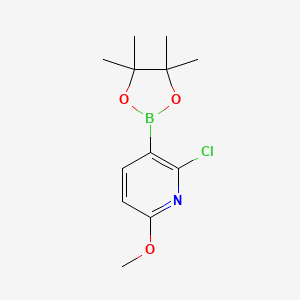

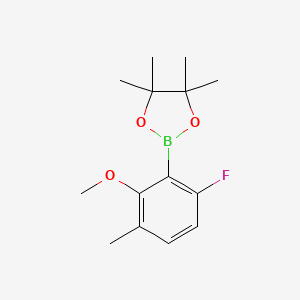

A novel synthesis of gefitinib, a tyrosine kinase inhibitor, has been reported starting from a similar compound, methyl 3-hydroxy-4-methoxybenzoate . The process involves alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . This synthetic route produced overall yields as high as 37.4% .Molecular Structure Analysis

The InChI code for this compound is1S/C12H16O3/c1-4-9-8-10 (12 (13)14-3)6-7-11 (9)15-5-2/h6-8H,4-5H2,1-3H3 . This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the retrieved data, a related compound, methyl 3-hydroxy-4-methoxybenzoate, has been used in the synthesis of gefitinib . The process involves several steps including alkylation, nitration, reduction, cyclization, chlorination, and amination .Physical and Chemical Properties Analysis

This compound has a molecular weight of 208.26 . It is stored at a temperature of 2-8°C . More specific physical and chemical properties were not available in the retrieved data.Scientific Research Applications

Biofilm Inhibition and Antibiotic Potentiation

Methyl 3-ethyl-4-ethoxybenzoate (MEEB) shows promise in inhibiting biofilm formation, particularly of Staphylococcus aureus, a significant health concern due to its resistance to antibiotics. A study demonstrated that compounds like 4-ethoxybenzoic acid, related to MEEB, can significantly inhibit biofilm formation and, when combined with antibiotics like vancomycin, exhibit synergistic effects in reducing the viability of biofilm-dwelling cells (Campbell et al., 2020).

Antiparasitic Activity

MEEB and its derivatives have demonstrated potential in antiparasitic applications. In particular, compounds like 4-amino-2-ethoxybenzoic acid, closely related to MEEB, have shown significant anticoccidial activity, important for treating parasitic diseases (Rogers et al., 1964).

Cosmetics and Personal Care

MEEB and similar compounds are used in cosmetics and personal care products. Methyl 4-hydroxybenzoate, a related compound, is known for its antimicrobial properties, making it a common ingredient in cosmetics as a preservative (Sharfalddin et al., 2020).

Food Preservation

The derivatives of benzoic acid, such as MEEB, are found in various natural sources and have applications in food preservation. Their ability to act as preservatives extends their utility in the food industry (Ali et al., 1998).

Pharmaceutical Synthesis

MEEB is involved in the synthesis of various pharmaceutical compounds. Its derivatives are key intermediates in synthesizing important pharmaceuticals, demonstrating its significance in drug development (Salman et al., 2002).

Environmental Analysis

Compounds related to MEEB, like parabens, are widely studied for their environmental impact, particularly in human health. Analytical methods have been developed to measure these compounds in various matrices, such as human milk, to assess exposure and potential risks (Ye et al., 2008).

Safety and Hazards

The safety data sheet for Methyl 3-ethyl-4-ethoxybenzoate indicates that it has some hazards associated with it . It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Properties

IUPAC Name |

methyl 4-ethoxy-3-ethylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-9-8-10(12(13)14-3)6-7-11(9)15-5-2/h6-8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRLYMJJDRARRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)OC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.